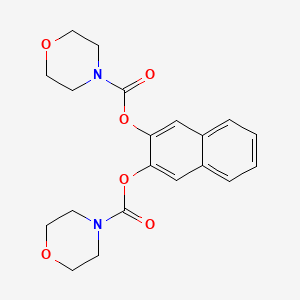
3-(Morpholine-4-carbonyloxy)naphthalen-2-yl morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Morpholine-4-carbonyloxy)naphthalen-2-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C20H22N2O6 and its molecular weight is 386.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(Morpholine-4-carbonyloxy)naphthalen-2-yl morpholine-4-carboxylate is a synthetic compound classified as an aromatic ester, with the molecular formula C20H22N2O6 and a molecular weight of 386.404 g/mol. This compound features a naphthalene core substituted at the 2-position with a morpholine-4-carbonyloxy group, which contributes to its diverse biological activities. The morpholine moiety is particularly significant in medicinal chemistry due to its potential therapeutic applications.
Structural Characteristics
The structural composition of this compound includes:
- Naphthalene Core : Provides a stable aromatic structure.
- Morpholine Groups : Known for their ability to interact with various biological targets, enhancing the compound's pharmacological profile.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may inhibit bacterial enzymes, indicating potential as an antimicrobial agent.
- CNS Interaction : Interaction studies reveal binding affinity to specific receptors in the central nervous system (CNS), which could be beneficial in treating neurological disorders.
- Inhibition of Heat Shock Protein 90 (HSP90) : Compounds similar to this one have been explored for their ability to inhibit HSP90, a molecular chaperone involved in cancer progression and neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Study on HSP90 Inhibition
A study highlighted the role of HSP90 inhibitors in cancer treatment, demonstrating that inhibition leads to the destabilization of client proteins associated with oncogenic signaling pathways. Such compounds exhibit potential against various cancers driven by diverse molecular abnormalities .
Antimicrobial Studies
Research focusing on the antimicrobial properties of morpholine derivatives found that certain compounds showed significant activity against Gram-positive and Gram-negative bacteria by inhibiting key bacterial enzymes. This suggests that further exploration of this compound could yield promising results in antimicrobial drug development.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 7-(Morpholine-4-carbonyloxy)naphthalen-2-yl morpholine-4-carboxylate | Similar naphthalene core; different substitution pattern | Exhibits distinct pharmacological properties due to structural variations. |
| 3-(Morpholinocarbonyl)-2-naphthol | Contains a naphthol moiety instead of a naphthalenic ester | Known for its application in dye synthesis and as an intermediate in organic reactions. |
| 2-[2-(Morpholine-4-carbonyloxy)ethoxy]ethyl morpholine | Ethoxy substituent on the naphthalene core | Potential use in drug delivery systems due to increased solubility. |
Propriétés
IUPAC Name |
[3-(morpholine-4-carbonyloxy)naphthalen-2-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c23-19(21-5-9-25-10-6-21)27-17-13-15-3-1-2-4-16(15)14-18(17)28-20(24)22-7-11-26-12-8-22/h1-4,13-14H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLALTBIHKVSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=CC=CC=C3C=C2OC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














